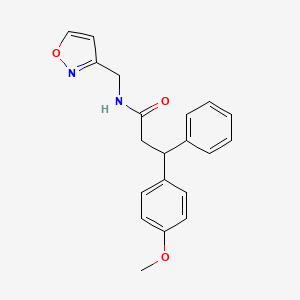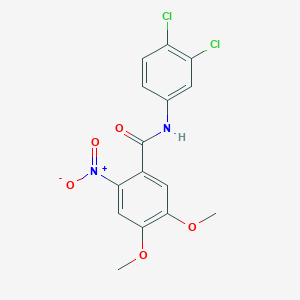
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide, also known as LY294002, is a chemical compound that has been widely used in scientific research as a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in many cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3Ks by LY294002 has been shown to have significant effects on various cellular pathways, making it a valuable tool for studying the function of PI3Ks and their downstream signaling pathways.
作用機序
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide acts as a competitive inhibitor of PI3Ks by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to form phosphatidylinositol-3,4,5-trisphosphate (PIP3). The inhibition of PI3Ks by this compound leads to a decrease in the activation of downstream effectors, such as Akt, and a subsequent decrease in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various cellular pathways. It has been shown to induce apoptosis in cancer cells by inhibiting the activation of Akt and its downstream effectors. This compound has also been shown to inhibit angiogenesis by blocking the activation of endothelial cells. In addition, this compound has been shown to inhibit the production of inflammatory cytokines by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.
実験室実験の利点と制限
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has several advantages as a research tool. It is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the function of these enzymes. This compound is also cell-permeable, allowing it to easily enter cells and inhibit PI3Ks. However, this compound has some limitations as a research tool. It can have off-target effects on other enzymes, such as mTOR, which can complicate the interpretation of results. In addition, this compound can have cytotoxic effects on cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide. One area of research is the development of more potent and selective PI3K inhibitors that can be used in clinical settings. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PI3K inhibitors, which can help to personalize cancer treatment. Finally, the role of PI3Ks and their downstream effectors in various diseases, such as diabetes and cardiovascular disease, is an area of active research that may lead to the development of new therapies.
合成法
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide can be synthesized by several methods, including the reaction of 4-methoxybenzaldehyde with acetophenone to form 4-methoxychalcone, followed by the reaction of 4-methoxychalcone with hydroxylamine to form 3-(4-methoxyphenyl)-3-phenylisoxazolidin-5-one. The final step involves the reaction of 3-(4-methoxyphenyl)-3-phenylisoxazolidin-5-one with chloroacetyl chloride to form this compound.
科学的研究の応用
N-(3-isoxazolylmethyl)-3-(4-methoxyphenyl)-3-phenylpropanamide has been extensively used in scientific research to study the function of PI3Ks and their downstream signaling pathways. It has been shown to inhibit the activation of Akt, a downstream effector of PI3Ks, and to induce apoptosis in various cancer cell lines. This compound has also been used to study the role of PI3Ks in insulin signaling, angiogenesis, and inflammation.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-(1,2-oxazol-3-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-7-16(8-10-18)19(15-5-3-2-4-6-15)13-20(23)21-14-17-11-12-25-22-17/h2-12,19H,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHWDHPMIWVPLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)NCC2=NOC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethoxyphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6001588.png)
![2-[({4-amino-6-[(3-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)thio]-6-{[(4-methylphenyl)thio]methyl}-4-pyrimidinol](/img/structure/B6001600.png)
![[2-({4-methoxy-3-[(4-methylbenzoyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6001606.png)
![2-[(2-bromobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B6001609.png)
![3-{6-amino-8-[(2-hydroxyethyl)amino]-3H-purin-3-yl}-1,2-propanediol](/img/structure/B6001613.png)
![(4aS*,8aR*)-2-[(5-{[(5-chloro-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]decahydroisoquinoline](/img/structure/B6001614.png)
![3-methyl-4-phenyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6001618.png)
![1-[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]-3-(2-fluorophenyl)pyrrolidine](/img/structure/B6001624.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]propan-1-amine hydrochloride](/img/structure/B6001631.png)

![2-(2-methoxyphenoxy)-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6001645.png)

![3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6001654.png)
![[1-(3-ethoxy-4-methoxybenzyl)-2-pyrrolidinyl]methanol](/img/structure/B6001664.png)
